molecular formula C22H17ClN2OS B11458988 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide

Cat. No.: B11458988
M. Wt: 392.9 g/mol
InChI Key: ZNFJIMNSPBWCFW-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide can be achieved through several synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For instance, they can inhibit the alpha-glucosidase enzyme, which is involved in carbohydrate metabolism . The compound’s structure allows it to interact with these targets effectively, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide

InChI

InChI=1S/C22H17ClN2OS/c1-13-7-9-16(17(23)11-13)21(26)24-18-10-8-15(12-14(18)2)22-25-19-5-3-4-6-20(19)27-22/h3-12H,1-2H3,(H,24,26)

InChI Key

ZNFJIMNSPBWCFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)Cl

Origin of Product

United States

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